![molecular formula C26H21N3O4 B2880752 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-94-5](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring. It also contains p-tolyl groups, which are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule. The p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
- Research Findings : Scientists have designed and synthesized a series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Compound 31, derived from this structure, demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. Notably, it also showed in vivo efficacy in a syngeneic mouse triple-negative breast cancer model .
Cancer Treatment: ENPP1 Inhibition
Custom Synthesis and Bulk Manufacturing
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with o-tolylacetic acid followed by cyclization with p-tolualdehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "o-tolylacetic acid", "p-tolualdehyde", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine and o-tolylacetic acid in dichloromethane and add triethylamine. Stir the mixture at room temperature for 1 hour.", "Step 2: Add p-tolualdehyde to the reaction mixture and stir at room temperature for 24 hours to allow for cyclization.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 2 hours to acetylate the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by column chromatography using diethyl ether and hexane as eluents." ] } | |
CAS RN |
877656-94-5 |
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |
Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-11-13-18(14-12-16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28(26(29)32)15-22(30)27-20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
HZHCPXBEQRUOGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.